molecular formula C8H14N2O B13013777 (S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B13013777
M. Wt: 154.21 g/mol
InChI Key: OGVXKWGEFRNFLD-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the fused ring system with high efficiency and selectivity . Common reagents used in these reactions include various amines, aldehydes, and ketones, which undergo cyclization under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and silica gel column chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: (S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides and amines, which react under mild to moderate conditions to yield substituted derivatives .

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(8aS)-8a-methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C8H14N2O/c1-8-3-2-5-10(8)6-4-9-7(8)11/h2-6H2,1H3,(H,9,11)/t8-/m0/s1

InChI Key

OGVXKWGEFRNFLD-QMMMGPOBSA-N

Isomeric SMILES

C[C@@]12CCCN1CCNC2=O

Canonical SMILES

CC12CCCN1CCNC2=O

Origin of Product

United States

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